methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
The compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Position 1: A 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone-functionalized tetrahydrothiophene), imparting strong electron-withdrawing properties and polarity.
- Position 3: A methyl group, enhancing steric bulk.
- Position 4: A methyl carboxylate ester, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-10-15-12(17(21)24-2)8-13(14-4-3-6-25-14)18-16(15)20(19-10)11-5-7-26(22,23)9-11/h3-4,6,8,11H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMINJDQPRCHAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channel. These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability.
Mode of Action
This compound interacts with the GIRK channels, leading to their activation. This activation results in the opening of the channels, allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, reducing its excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis pathway. The increased influx of potassium ions into the cell can influence various downstream effects, including the modulation of neuronal firing rates and the regulation of heart rate.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 437.47 g/mol. The structure incorporates a pyrazolo[3,4-b]pyridine core, a furan ring, and a tetrahydrothiophene moiety, which are believed to contribute to its biological activity.
Biological Activities
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities:
- Antiproliferative Activity : Compounds in this class have shown efficacy against several cancer cell lines. For instance, studies have demonstrated that structural modifications can enhance antiproliferative effects against human breast cancer (MCF-7) and leukemia (K562) cell lines .
- PPAR Agonism : Certain derivatives have been identified as agonists of the human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. This activity suggests potential applications in metabolic disorders .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens, showing promising results in inhibiting growth in bacteria such as Klebsiella pneumoniae and Staphylococcus aureus with minimum inhibitory concentration (MIC) values around 0.25 µg/mL .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Many pyrazolo[3,4-b]pyridine derivatives act as inhibitors of various kinases involved in cancer progression. For example, some compounds have been shown to inhibit tropomyosin receptor kinases (TRK), which are implicated in tumor growth and metastasis .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics, leading to cell death .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of several pyrazolo[3,4-b]pyridine derivatives against MCF-7 breast cancer cells. The most potent compound exhibited an IC50 value of 0.304 µM, demonstrating significant potential for further development as an anticancer agent .
Case Study 2: Metabolic Effects
Another investigation focused on the PPARα agonistic activity of a related pyrazolo derivative. It was found to significantly reduce plasma triglyceride levels in high-fructose-fed rat models, indicating potential for treating dyslipidemia .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Pyrazolo[3,4-b]Pyridine Derivatives
Compound A : Methyl 6-Cyclopropyl-1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS 938001-13-9)
- Key Differences: Position 1: 4-Fluorophenyl (electron-withdrawing) vs. sulfone-tetrahydrothiophene. Position 6: Cyclopropyl (non-aromatic) vs. furan-2-yl.
- Cyclopropyl may reduce steric hindrance compared to furan, affecting target binding.
Compound B : Methyl 1-(2-Fluorophenyl)-6-(Thiophen-2-yl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS 1795518-55-6)
- Key Differences :
- Position 1 : 2-Fluorophenyl vs. sulfone-tetrahydrothiophene.
- Position 6 : Thiophen-2-yl (sulfur-containing) vs. furan-2-yl (oxygen-containing).
- Implications: Thiophene’s higher polarizability and larger atomic radius (S vs. O) may enhance hydrophobic interactions in biological targets.
Functional Group Analog: Pyrazolo[3,4-b]Pyridin-6-Ones
Compound C : 4-Aryl-4,5,6,7-Tetrahydro-3-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carbonitrile
- Key Differences: Core: Pyridinone (6-oxo) vs. pyridine. Position 4: Carbonitrile vs. methyl carboxylate.
- Implications :
- The 6-oxo group increases hydrogen-bonding capacity, enhancing solubility but reducing metabolic stability.
- Carbonitrile’s electron-withdrawing nature may modulate electronic properties differently than ester groups.
Heterocyclic Hybrid Analog: Bis-Pyrazole Derivatives
Compound D : 4,4'-(5-Methyl-1-Phenyl-1H-Pyrazole-3,4-Diyl)Bis[6-(2-Furyl)-2-Thioxo-1,2-Dihydropyridine-3-Carbonitrile]
- Key Differences :
- Core : Bis-pyrazole with dihydropyridine vs. pyrazolo[3,4-b]pyridine.
- Substituents : Thioxo and furyl groups.
- Implications: Thioxo groups may participate in disulfide bonding or metal coordination, unlike the sulfone in the target compound.
Comparative Data Table
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis may involve sulfone introduction via oxidation of tetrahydrothiophene or direct coupling of pre-functionalized heterocycles, as seen in Suzuki reactions for Compounds A and B .
Preparation Methods
Multi-Component Reaction (MCR) Approach
A one-pot, three-component reaction adapted from Rudenko et al. forms the pyrazolo[3,4-b]pyridine skeleton.
Cyclocondensation of Chalcones
Gurunanjappa et al. reported cyclocondensation of furan-derived chalcones with semicarbazide hydrochloride:
- Reagents : 3-(Furan-2-yl)-1-phenylprop-2-en-1-one and semicarbazide.
- Conditions : Reflux in ethanol with KOH (3 hours).
- Outcome : Forms dihydropyrazole intermediates, later oxidized to pyrazolo[3,4-b]pyridines.
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
Synthesis of Tetrahydrothiophene Sulfone
Coupling to Pyrazolo[3,4-b]Pyridine
Hopkins et al. demonstrated SN2 displacement for attaching sulfone-containing groups:
- Reagents : Pyrazolopyridine bromide and 1,1-dioxidotetrahydrothiophen-3-ol.
- Conditions : K₂CO₃ in DMF at 60°C (8 hours).
- Yield : 82%.
Functionalization with Methyl Carboxylate
Esterification of Carboxylic Acid
Sharma et al. employed Fischer esterification:
- Reagents : Pyrazolo[3,4-b]pyridine-4-carboxylic acid and methanol.
- Catalyst : H₂SO₄ (2 mol%), reflux (6 hours).
- Yield : 90%.
Integrated Synthetic Route
Combining methodologies, the optimal pathway involves:
- Core Formation : MCR to generate 3-methyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
- Esterification : Convert acid to methyl ester.
- Sulfone Introduction : Couple tetrahydrothiophene sulfone via nucleophilic substitution.
Table 1: Reaction Conditions and Yields
Analytical Validation
- NMR : ¹H/¹³C NMR confirmed regiochemistry (e.g., furan protons at δ 6.41–7.45 ppm).
- HPLC : Purity >98% (C18 column, MeOH/H₂O).
- X-ray Crystallography : Verified tetrahydrothiophene sulfone geometry.
Challenges and Optimization
Q & A
Q. How can isotopic labeling elucidate mechanistic pathways in pyrazolo-pyridine formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
